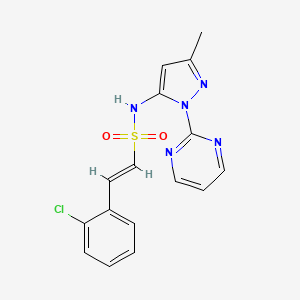

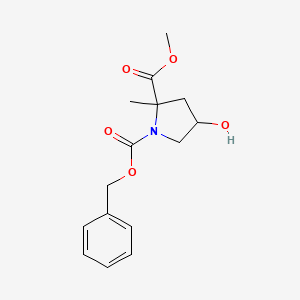

![molecular formula C14H25NO4 B3002544 叔丁基 (3S)-3-[(2-甲基丙烷-2-基)氧基]-5-氧代哌啶-1-甲酸酯 CAS No. 2580103-84-8](/img/structure/B3002544.png)

叔丁基 (3S)-3-[(2-甲基丙烷-2-基)氧基]-5-氧代哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

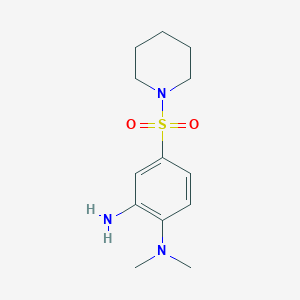

The compound "Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate" is a chiral molecule that is relevant in the field of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the piperidine core is a structural motif present in many pharmaceutical agents.

Synthesis Analysis

The synthesis of related tert-butyl piperidine derivatives has been reported in several studies. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Another study reported the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, which is a method that could potentially be adapted for the synthesis of the compound . Additionally, an efficient synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of a protein tyrosine kinase inhibitor, was developed starting from 4-methylpyridinium .

Molecular Structure Analysis

X-ray crystallography studies have been conducted on similar compounds to determine their molecular structure. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain in the piperidine ring . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine derivatives has been explored in various chemical transformations. The Mitsunobu reaction was used to convert tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates to their corresponding trans isomers . Moreover, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate was achieved using BuLi and subsequent alkylation, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their functional groups and molecular structure. For instance, the presence of tert-butyl groups can increase the steric bulk, affecting the solubility and reactivity of the compound. The oxopiperidine moiety is a key functional group that can undergo various chemical reactions, such as reduction and alkylation, which are essential in the synthesis of complex molecules .

科学研究应用

合成和表征

立体选择性合成:叔丁基 3-烯丙基-4-氧代哌啶-1-甲酸酯及其衍生物已经立体选择性地合成,以定量产率生成叔丁基 (3R,4S)-3-烯丙基-4-羟基哌啶-1-甲酸酯。该过程涉及与 L-选择性还原剂的反应和随后的异构体形成转化 (Boev 等人,2015)。

药物合成中的关键中间体:它是合成新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的重要中间体,展示了一种从 4-甲基吡啶鎓盐开始的高效合成方法 (陈新志,2011)。

哌啶衍生物融合:该化合物用于反应中,导致形成叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-甲酸酯,该甲酸酯进一步环化为与氧杂环融合的 N-Boc 哌啶衍生物 (Moskalenko 和 Boev,2014)。

晶体结构和分子堆积

- X 射线研究:叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯的 X 射线研究揭示了由强 O-H...O=C 氢键驱动的有趣的分子堆积 (Didierjean 等人,2004)。

合成应用

哌啶衍生物的有前途的合成子:叔丁基 3-烯基-4-氧代哌啶-1-甲酸酯被认为是制备多种哌啶衍生物的有前途的合成子,展示了它们在合成中的多功能性 (Moskalenko 和 Boev,2014)。

席夫碱化合物合成:该化合物用于合成席夫碱化合物,并使用各种光谱方法对其进行表征。还使用 X 射线晶体学分析分析这些化合物以确定其分子结构 (Çolak 等人,2021)。

隐藻毒素-24 的全合成:它被用于隐藻毒素的主要成分的合成方案中,突出了其在复杂有机合成中的作用 (Eggen 等人,2000)。

属性

IUPAC Name |

tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)18-11-7-10(16)8-15(9-11)12(17)19-14(4,5)6/h11H,7-9H2,1-6H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITCCPIRGGQCSE-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)CN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

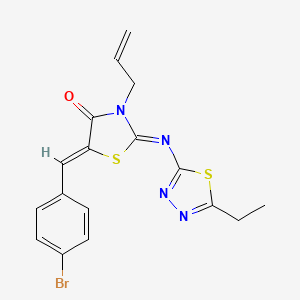

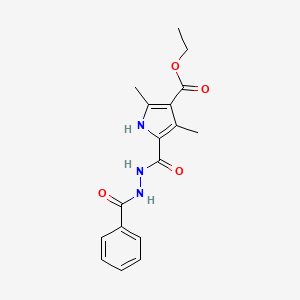

![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)

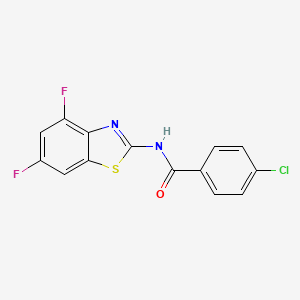

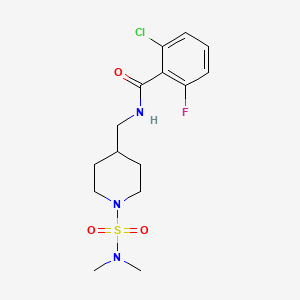

![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B3002468.png)

methanone](/img/structure/B3002482.png)

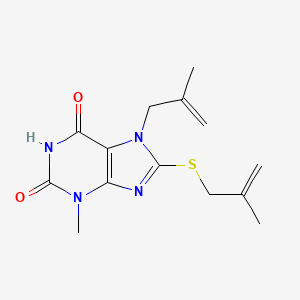

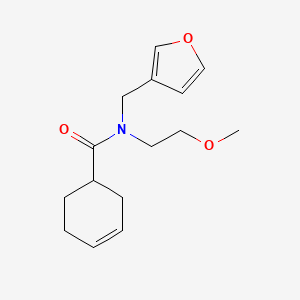

![diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3002483.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)